molecular formula C22H18F2N4O2S B2850136 N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251587-23-1

N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2850136
CAS No.: 1251587-23-1
M. Wt: 440.47
InChI Key: WZNZPMDJVLYOIA-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps. One common method includes the reaction of piperidine-4-carboxamide with N-methyl-4-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with the active sites of enzymes, while the piperidine ring can enhance the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2S/c1-3-16-6-8-17(9-7-16)14-28(18-10-11-19(23)20(24)13-18)31(29,30)21-5-4-12-27-15(2)25-26-22(21)27/h3-13H,1,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNZPMDJVLYOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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